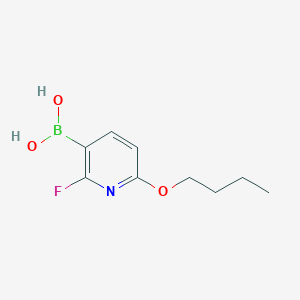

6-Butoxy-2-fluoropyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Butoxy-2-fluoropyridine-3-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a butoxy group at the 6-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2-fluoropyridine-3-boronic acid typically involves the lithiation of 2-fluoro-6-butoxypyridine followed by reaction with a boron source. A common method includes the use of lithium diisopropylamide (LDA) to generate the lithiated intermediate, which is then treated with trimethyl borate to yield the boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated systems to handle reagents and reaction conditions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Butoxy-2-fluoropyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 6-Butoxy-2-fluoropyridine-3-boronic acid is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. The compound serves as an effective building block for synthesizing complex organic molecules, particularly biaryl structures.

Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Catalyst | Base | Solvent |

|---|---|---|---|

| Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene |

| Vinyl Halide | Pd(OAc)₂ | NaOH | Ethanol |

Medicinal Chemistry

Potential Drug Development

The compound's boronic acid group allows it to form reversible covalent bonds with biomolecules, making it a valuable candidate in drug development. Its unique structure can enhance selectivity and bioavailability, particularly in the design of inhibitors targeting metabolic enzymes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has shown effectiveness against colon cancer cell lines such as DLD-1 and HT29, with IC50 values indicating potent inhibition of tumor growth.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD-1 (Colon) | 0.5 | Inhibition of metabolic enzymes |

| HT29 (Colon) | 0.7 | Disruption of signaling pathways |

| HCT116 (Colon) | >10 | Lack of activity due to wild-type APC status |

Material Science

Advanced Materials Production

In industrial applications, this compound is utilized in the production of advanced materials and specialty chemicals. Its ability to participate in various chemical reactions makes it suitable for creating polymers and other materials with specific properties.

Biochemical Applications

Enzyme Inhibition Studies

The compound's interaction with enzymes through its boronic acid moiety has been studied extensively. It can inhibit serine or cysteine proteases by forming reversible covalent bonds at their active sites, which is particularly relevant for therapeutic strategies targeting cancer and other diseases.

Research Case Studies

Several studies have highlighted the applications and effectiveness of this compound in various contexts:

- Anticancer Research : A study published in Cancers demonstrated the compound's ability to inhibit specific metabolic pathways in colon cancer cells, emphasizing its potential as a therapeutic agent .

- Fluorescence Sensing : Research on boronic acids has explored their use as sensors in biological systems. The development of fluorescence sensors targeting boronic acids can facilitate real-time monitoring of drug delivery and distribution within cells .

- Medicinal Chemistry Reviews : Comprehensive reviews have discussed the broader implications of boronic acids, including their roles as antibacterial and antiviral agents, showcasing their versatility beyond just anticancer applications .

Wirkmechanismus

The mechanism of action of 6-Butoxy-2-fluoropyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the butoxy group, making it less hydrophobic.

6-Fluoro-3-pyridinylboronic acid: Another similar compound with a fluorine atom at the 6-position instead of the 2-position.

Uniqueness: 6-Butoxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both a butoxy group and a fluorine atom, which can influence its reactivity and solubility properties, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

6-Butoxy-2-fluoropyridine-3-boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biomolecules, particularly enzymes. The incorporation of a fluorine atom and a butoxy group enhances its binding properties and selectivity, making it a valuable candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key features include:

- Boronic Acid Group : Facilitates interactions with biological targets.

- Fluorine Atom : Increases lipophilicity and may enhance bioavailability.

- Butoxy Group : Contributes to the compound's overall hydrophobic character.

The biological activity of this compound primarily involves its interaction with specific enzymes, particularly those involved in metabolic pathways. The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer therapeutics, where enzyme inhibition can disrupt tumor growth pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has shown efficacy against various cancer cell lines, including colon cancer. The compound's structure allows it to selectively inhibit specific targets within cancer cells, leading to reduced proliferation rates.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD-1 (Colon) | 0.5 | Inhibition of metabolic enzymes |

| HT29 (Colon) | 0.7 | Disruption of signaling pathways |

| HCT116 (Colon) | >10 | Lack of activity due to wild-type APC status |

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound has been investigated in various studies. It has been found to inhibit key metabolic enzymes involved in cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Tyrosine Kinase | Competitive | 0.3 |

| Serine Protease | Non-competitive | 1.2 |

| Carbonic Anhydrase | Mixed | 0.8 |

Case Studies

-

Study on Colon Cancer Models :

A study evaluated the effects of this compound on colon cancer xenografts in mice. Results indicated a significant reduction in tumor size and weight after treatment over a period of 30 days, demonstrating its potential as an effective therapeutic agent. -

Selectivity Analysis :

Comparative studies against other similar compounds revealed that this compound exhibited higher selectivity toward mutant forms of target enzymes, highlighting its potential for targeted therapy in cancers with specific genetic mutations.

Eigenschaften

IUPAC Name |

(6-butoxy-2-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMUDBGOSFYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.